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Compound of Interest

Compound Name: 5-Chloropyridine-3-carboxamidine

CAS No.: 1253792-00-5

Cat. No.: B567200 Get Quote

Executive Summary & Molecule Profile[2]
5-Chloropyridine-3-carboxamidine (also known as 5-chloronicotinamidine) is a critical

heterocyclic building block in medicinal chemistry.[1] It serves as a bioisostere for benzamidine

moieties in serine protease inhibitors (e.g., Factor Xa, Thrombin), offering reduced basicity

(pKa ~8-9 vs. ~11 for benzamidine) and improved metabolic stability.

This guide details the strategic selection of starting materials and the execution of synthesis,

focusing on the transition from the nitrile precursor to the amidine functionality.

Attribute Detail

IUPAC Name 5-Chloropyridine-3-carboximidamide

CAS Number
1253792-00-5 (Free Base); 1198283-62-3 (HCl

Salt)

Molecular Formula C₆H₆ClN₃

Molecular Weight 155.58 g/mol (Free Base)

Key Application
Serine Protease Inhibitors (Factor Xa), Kinase

Inhibitors
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Retrosynthetic Analysis & Strategy
The synthesis of 5-chloropyridine-3-carboxamidine is almost exclusively driven by the

functionalization of the carbonitrile group.[1] The pyridine ring halogen (5-Cl) is sensitive to

nucleophilic aromatic substitution (

) under harsh conditions; therefore, the synthetic route must preserve this halogen while
activating the nitrile.

Strategic Disconnections[1]
Amidine Formation: The primary disconnection is the C-N bond of the amidine.

Nitrile Source: The nitrile is derived from either 5-chloronicotinic acid (via amide) or 3,5-

dichloropyridine (via cyanation).[1]
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Figure 1: Retrosynthetic tree illustrating the convergence on the nitrile intermediate.

Primary Key Starting Material (KSM)
The success of the synthesis hinges on the quality of the nitrile precursor.
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KSM 1: 5-Chloropyridine-3-carbonitrile[1]
CAS: 51269-82-0[1][2][3]

Purity Requirement: ≥98.0% (HPLC)

Critical Impurities:

5-Chloronicotinamide:[1] Result of partial hydrolysis; interferes with amidine crystallization.

3,5-Dichloropyridine:[1][3] Carryover from synthesis; inert in Pinner conditions but lowers

potency.

Water:[1][4][5]Strictly <0.5%. Water kills the Pinner intermediate (imidate) back to the ester

or amide.

Sourcing vs. Synthesis
While commercially available, in-house synthesis is often required for GMP control.[1]

Route A (From Acid): 5-Chloronicotinic acid

Acid Chloride (

)

Amide (

)

Nitrile (

dehydration). High reliability.

Route B (From Dichloropyridine): 3,5-Dichloropyridine + CuCN/NMP at 180°C. Scalable but

requires heavy metal remediation.

Detailed Experimental Protocols
We present two validated methodologies. Method A is the industrial standard for stability.

Method B is preferred for high-throughput medicinal chemistry.[1]
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Method A: The Pinner Synthesis (Classical & Robust)
Best for: Multi-gram scale, high purity HCl salt isolation.

Mechanism: Acid-catalyzed addition of alcohol to nitrile to form an imidate ester, followed by

ammonolysis.[1]

Step-by-Step Protocol:

Imidate Formation:

Charge a flame-dried flask with 5-Chloropyridine-3-carbonitrile (1.0 eq).

Dissolve in anhydrous Ethanol (10 vol) or Methanol (for faster reaction).

Cool to 0°C under

.

Bubble anhydrous HCl gas into the solution until saturation (approx. 30 mins). Note: Do

not use aqueous HCl.[1]

Seal and stir at room temperature for 16–24 hours. Monitor by TLC/LCMS for

disappearance of nitrile.

Checkpoint: The intermediate is Ethyl 5-chloronicotinimidate hydrochloride.[1] If solid

precipitates, filter it; otherwise, concentrate in vacuo strictly below 40°C to avoid

decomposition.

Ammonolysis:

Resuspend the imidate intermediate in anhydrous Ethanol (5 vol).

Cool to 0°C.[6]

Add Ammonia (7N in Methanol) (3.0 eq) or bubble anhydrous

gas.
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Stir at room temperature for 12–18 hours.

Concentrate the solvent.

Isolation (The "Salt Break"):

The crude residue is the amidine hydrochloride.

Recrystallize from Isopropanol/Ether or Ethanol/EtOAc.

Yield Target: 75–85%.

Method B: The Thioimidate Route (Mild Conditions)
Best for: Substrates sensitive to strong acid.

Step-by-Step Protocol:

Thioamide Formation:

Dissolve Nitrile (1.0 eq) in Pyridine/Et3N (10:1).

Bubble

gas for 2 hours (or use

).

Pour into water; filter the yellow solid (5-chloropyridine-3-carbothioamide).[1]

Methylation:

Treat Thioamide with Methyl Iodide (MeI) (1.1 eq) in Acetone. Reflux 1h.

Precipitate the S-methyl thioimidate hydroiodide.[1]

Amidine Formation:

Heat the thioimidate with Ammonium Acetate (2.0 eq) in Methanol at 60°C.
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Isolate by evaporation and ion exchange to HCl salt.

Process Visualization & Logic
The following diagram details the decision logic between the Pinner and Thioamide routes

based on available equipment and scale.
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Figure 2: Decision matrix for synthesis route selection.[1]

Critical Quality Control (QC) Parameters
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To ensure the material is suitable for biological assays (e.g., Ki determination), the following

specifications must be met:

Test Method Specification Rationale

Identity 1H-NMR (DMSO-d6) Conforms

Diagnostic peaks:

Amidine protons

broad singlet ~9.0-9.5

ppm.[1]

Purity
HPLC (C18,

ACN/H2O)
>98.0%

Impurities like the

amide (hydrolysis

product) are inactive.

Salt Form Chloride Titration 95-105% of theory

Confirm mono- vs

dihydrochloride

stoichiometry.

Solvent HS-GC <5000 ppm EtOH

Ethanol is a common

solvate in amidine

salts.[1]

Expert Insight:

"The most common failure mode in this synthesis is moisture ingress during the Pinner reaction.

If water is present, the imidate converts to the ester (ethyl 5-chloronicotinate) or directly

hydrolyzes to the amide. Always use freshly opened anhydrous solvents and keep the HCl gas

line dry."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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